molecular formula C12H9BrClN3O3 B5501413 4-bromo-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole

4-bromo-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B5501413
M. Wt: 358.57 g/mol
InChI Key: GGPUIFKDHLJARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of pyrazole derivatives, including compounds similar to 4-bromo-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole, typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via cyclocondensation of β-diketones with hydrazines in the presence of various catalysts. While the synthesis of this exact compound is not detailed, analogs have been synthesized under mild conditions, offering insights into potential synthetic pathways that might be applicable (Zhang et al., 2006).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often determined using spectroscopic methods such as NMR, IR, and sometimes X-ray diffraction. For compounds closely related to the mentioned pyrazole, these techniques have elucidated their structural characteristics, demonstrating the impact of substituents on the electronic environment and conformation of the pyrazole ring (Evecen et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, influenced by the electronic effects of their substituents. These reactions include nucleophilic substitution, cycloadditions, and electrophilic substitution. The presence of a bromo and nitro group in the compound suggests reactivity conducive to further functionalization through nucleophilic aromatic substitution (S_NAr) reactions, as observed in structurally similar compounds (Devi & Bhuyan, 2004).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystallinity of pyrazole derivatives can vary widely and are significantly affected by the nature and position of substituents on the pyrazole ring. Compounds with nitro and bromo groups tend to have higher melting points and specific solubility characteristics depending on the polarity of the solvents used. Detailed physical property analysis requires empirical data, which is not provided in the literature for this exact compound but can be inferred based on related structures (Ishida et al., 2001).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including reactivity, stability, and acidity/basicity, are influenced by their functional groups. The bromo and nitro substituents in 4-bromo-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole are electron-withdrawing, which can affect the electron density on the pyrazole ring and thus its nucleophilic and electrophilic properties. Studies on similar molecules provide insights into how these groups can alter chemical behavior and reactivity patterns (Saeed et al., 2020).

Scientific Research Applications

Synthesis and Characterization

  • Researchers have synthesized several 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles, including those where the substituent is bromo, under mild reaction conditions. The structural characterization of these compounds was achieved using techniques like H-1 NMR, C-13 NMR, ESI-MS, IR, and elemental analyses (Zhang, Liu, Jin, & Sun, 2006).

Biological Activities

  • A series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were synthesized and evaluated for insecticidal and fungicidal activities. These compounds showed potential in controlling pests like the oriental armyworm (Zhu et al., 2014).

Catalytic Applications

  • Research has shown that palladium(II) complexes of pyrazolated thio/selenoethers, including those derived from 4-bromo-1-(2-chloroethyl)-1H-pyrazole, can be effective pre-catalysts for Suzuki-Miyaura coupling reactions. These complexes also contribute to the development of palladium-selenide and palladium-sulfide nano-particles, which have potential applications in catalysis (Sharma et al., 2013).

Chemical Reactivity

  • The synthesis of chlorantraniliprole involved the use of 3-methyl-2-nitrobenzoic acid and included steps like esterification, reduction, chlorination, and aminolysis. This process highlights the chemical reactivity and potential applications of pyrazole derivatives in synthesizing complex organic compounds (Yi-fen, Ai-xia, & Yafei, 2010).

Crystal Engineering

  • In the field of crystal engineering, the interaction between halogen atoms like bromine in pyrazole derivatives and other molecular entities has been explored. This research is significant for understanding the structural and bonding characteristics of such compounds (Saha, Nangia, & Jaskólski, 2005).

properties

IUPAC Name

(4-bromo-3,5-dimethylpyrazol-1-yl)-(2-chloro-5-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClN3O3/c1-6-11(13)7(2)16(15-6)12(18)9-5-8(17(19)20)3-4-10(9)14/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPUIFKDHLJARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(2-chloro-5-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.